molecular formula C17H16F2N4O3S B2469528 2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-80-8

2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2469528
CAS RN: 1251602-80-8
M. Wt: 394.4
InChI Key: IVSXSXIMJKVCIP-UHFFFAOYSA-N
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Description

The compound “2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It is offered by Benchchem for CAS No. 1251602-80-8.


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridin-3(2H)-one derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves a step-wise reaction with the reactants of Formula II and Formula III first being heated within a specific range in the presence of the base in the liquid reaction medium .


Molecular Structure Analysis

The molecular structure analysis of such compounds is often carried out using programs like SHELXT-2014 and SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .


Chemical Reactions Analysis

The chemical reactions involving triazolo[4,3-a]pyridin-3(2H)-one derivatives are diverse. For instance, Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine has been reported .

Safety and Hazards

The safety and hazards associated with 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one derivatives can vary. For instance, some compounds have hazard statements like H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Triazolo[4,3-a]pyridin-3(2H)-one derivatives have shown potential in various fields, including medicinal chemistry. For instance, a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides showed good antimalarial activity in vitro against Plasmodium falciparum . This suggests that such compounds could serve as a starting point for future drug discovery programs.

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-13-7-12(8-14(19)9-13)10-23-17(24)22-11-15(3-4-16(22)20-23)27(25,26)21-5-1-2-6-21/h3-4,7-9,11H,1-2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXSXIMJKVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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